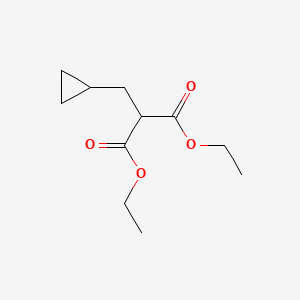

Diethyl 2-(cyclopropylmethyl)malonate

Descripción

Diethyl 2-(cyclopropylmethyl)malonate is a malonate ester derivative characterized by a central malonate core substituted with a cyclopropylmethyl group (-CH₂-C₃H₅) and two ethyl ester moieties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its cyclopropane ring introduces steric and electronic effects, influencing reactivity and applications in drug design .

Propiedades

Fórmula molecular |

C11H18O4 |

|---|---|

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

diethyl 2-(cyclopropylmethyl)propanedioate |

InChI |

InChI=1S/C11H18O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3 |

Clave InChI |

SXDDUXFBXCFQSS-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(CC1CC1)C(=O)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Diethyl 2-(Cyclopropylmethyl)malonate and Analogues

*Calculated molecular formula based on substituent addition to diethyl malonate (C₇H₁₀O₄).

Key Observations:

- Synthetic Efficiency : Diethyl 2-(cyclopropylmethyl)malonate exhibits a high yield (85%) under optimized conditions using Cu(OAc)₂ catalysis . In contrast, Diethyl 2-(cyclopentylmethyl)malonate (70% yield) requires longer reaction times due to steric hindrance from the larger cyclopentyl group .

- Physical State : Most analogues are oils, except dimethyl derivatives (e.g., Dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate), which crystallize as solids (m.p. 81.8–82.4°C) .

- Reactivity: The cyclopropane ring in Diethyl 2-(cyclopropylmethyl)malonate enhances ring-opening reactivity in radical or nucleophilic reactions, unlike the stable cyanoethyl group in Diethyl 2-(2-cyanoethyl)malonate .

Reaction Pathways and Catalytic Behavior

- Radical Functionalization : Diethyl 2-(cyclopropylmethyl)malonate undergoes C–H oxidative radical functionalization to install diverse groups (e.g., ketones) at the α-position, a pathway less efficient in bulkier analogues like cyclopentylmethyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.